molecular formula C14H18O9 B1159793 Phloracetophenone 4'-O-glucoside CAS No. 5027-30-5

Phloracetophenone 4'-O-glucoside

Cat. No.: B1159793
CAS No.: 5027-30-5
M. Wt: 330.29 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Phloracetophenone 4’-O-glucoside can be obtained through two primary methods: plant extraction and chemical synthesis .

Chemical Reactions Analysis

Phloracetophenone 4’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Phloracetophenone 4’-O-glucoside can lead to the formation of quinones, while reduction can result in the formation of alcohols .

Scientific Research Applications

Phloracetophenone 4’-O-glucoside has a wide range of scientific research applications :

    Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.

    Medicine: Phloracetophenone 4’-O-glucoside is investigated for its potential therapeutic effects, including its ability to reduce oxidative stress and inflammation.

    Industry: The compound is used in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

Properties

IUPAC Name

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYSAKCPIBLSDO-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloracetophenone 4'-O-glucoside
Reactant of Route 2
Phloracetophenone 4'-O-glucoside
Reactant of Route 3
Phloracetophenone 4'-O-glucoside
Reactant of Route 4
Phloracetophenone 4'-O-glucoside
Reactant of Route 5
Phloracetophenone 4'-O-glucoside
Reactant of Route 6
Phloracetophenone 4'-O-glucoside

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